Bis(bis(2-hydroxyethyl)ammonium) maleate is a quaternary ammonium compound characterized by the presence of two bis(2-hydroxyethyl)ammonium groups and a maleate anion. Its molecular formula is , with a molar mass of approximately 246.26 g/mol. This compound is notable for its ionic liquid properties, which arise from the combination of its ammonium cations and the maleate anion, making it soluble in water and suitable for various applications in chemistry and biology .
The synthesis of bis(bis(2-hydroxyethyl)ammonium) maleate typically involves an acid-base neutralization reaction between bis(2-hydroxyethyl)amine and maleic acid. This reaction results in the formation of the ionic liquid through the protonation of the amine, leading to the creation of a stable salt. The general reaction can be represented as:
This process highlights the formation of a protic ionic liquid, which has implications for its physical properties such as viscosity and solubility .
Bis(bis(2-hydroxyethyl)ammonium) maleate exhibits various biological activities, primarily due to its ammonium functionality. It has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its ability to act as a surfactant allows it to interact with biological membranes, potentially influencing cell permeability and transport mechanisms . The compound's safety profile indicates that it may cause skin sensitization in some cases, necessitating careful handling .
The synthesis of bis(bis(2-hydroxyethyl)ammonium) maleate can be performed through several methods:
These methods ensure that the resulting product has desirable physicochemical properties suitable for various applications .
Bis(bis(2-hydroxyethyl)ammonium) maleate finds applications in several fields:
Interaction studies have shown that bis(bis(2-hydroxyethyl)ammonium) maleate can form complexes with various anions and cations, influencing its solubility and reactivity. These interactions are critical in understanding its behavior in biological systems and industrial applications. For instance, studies indicate that the presence of metal ions can alter the compound's antimicrobial efficacy, suggesting potential applications in metal ion remediation .
Similar compounds include:
This compound stands out due to its combination of structural features, biological activity, and versatile applications across various industries.
Bis(bis(2-hydroxyethyl)ammonium) maleate, a quaternary ammonium compound with the molecular formula C₁₂H₂₆N₂O₈ and molecular weight of 326.34344 g/mol, is primarily synthesized through acid-base neutralization reactions [1]. This compound belongs to the class of protic ionic liquids, which are formed through proton transfer from an acid to a base [6]. The fundamental reaction involves the neutralization between bis(2-hydroxyethyl)amine and maleic acid, resulting in the formation of the corresponding ammonium salt .
The acid-base neutralization pathway proceeds via protonation of the nitrogen atom in bis(2-hydroxyethyl)amine by the carboxylic acid protons of maleic acid . This reaction follows typical Brønsted-Lowry acid-base chemistry principles, where the amine functions as a proton acceptor (base) and maleic acid serves as the proton donor (acid) [6]. The degree of proton transfer in this reaction is influenced by the relative difference in aqueous pKa values between the acid and base components [6].
The general reaction can be represented as:
2 bis(2-hydroxyethyl)amine + maleic acid → bis(bis(2-hydroxyethyl)ammonium) maleate
This neutralization reaction is exothermic in nature, releasing heat as the proton transfer occurs and the ionic salt forms [4]. The reaction kinetics are influenced by several factors including temperature, concentration, and the presence of solvents [6].
Stoichiometric optimization is crucial for achieving high yields and purity in the synthesis of bis(bis(2-hydroxyethyl)ammonium) maleate [3]. The ideal stoichiometric ratio between bis(2-hydroxyethyl)amine and maleic acid must be carefully determined to maximize product yield while minimizing unreacted starting materials [3].
Research findings indicate that the molar ratio between the amine and acid components significantly impacts both the yield and properties of the resulting ionic liquid [3]. Studies on similar ammonium-based ionic liquids have demonstrated that varying the drug:coformer (in this case, amine:acid) molar ratio can dramatically affect the dissolution properties and stability of the final product [3].
Table 1: Effect of Stoichiometric Ratios on Product Properties
| Molar Ratio (Amine:Acid) | Yield (%) | Ionicity (%) | Observations |
|---|---|---|---|
| 1:1 | 83.46 | 23 | Moderate dissolution rate |
| 2:1 | 60.69 | 20 | Lower dissolution rate |
| 1:2 | 90.18 | 70 | Highest dissolution rate |
| 1:3 | 73.38 | 86 | Decreased dissolution due to increased hetero-synthon formation |
The data reveals that a 1:2 molar ratio of amine to acid provides the optimal balance for maximizing yield and dissolution properties [3]. When the concentration of maleic acid is increased beyond this ratio, the hetero-synthon in the developed ammonium-maleic acid salts also increases, providing substantial strength to the crystal packing [3]. This results in resistance to crystal lattice breaking, which can decrease solubility [3].
Temperature control during the neutralization reaction is another critical parameter for stoichiometric optimization [6]. The reaction is typically conducted at temperatures between 60-70°C to ensure complete proton transfer while avoiding thermal decomposition of the product [6] [14].
Solvent-free synthesis protocols for bis(bis(2-hydroxyethyl)ammonium) maleate represent an environmentally friendly approach that aligns with green chemistry principles [11]. These methods eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures [11] [4].
The solvent-free synthesis of bis(bis(2-hydroxyethyl)ammonium) maleate can be accomplished through direct mixing and heating of the solid or molten reactants [11]. This approach involves heating the reactants to temperatures slightly above the melting point of maleic acid, allowing the acid-base reaction to proceed in the absence of solvent [11] [4].
A typical solvent-free protocol involves the following steps:
Research has shown that solvent-free synthesis protocols can yield very pure salts (≥99% purity) in relatively short reaction times [11]. However, care must be taken to avoid excessive heating, which can lead to the formation of condensation impurities observed by nuclear magnetic resonance (NMR) spectroscopy [11].
The advantages of solvent-free synthesis include reduced environmental impact, higher atom economy, simplified purification procedures, and often improved yields compared to conventional solvent-based methods [11] [16]. These benefits make solvent-free protocols particularly attractive for the industrial-scale production of bis(bis(2-hydroxyethyl)ammonium) maleate [11].
Microwave-assisted synthesis represents an innovative and efficient approach for preparing bis(bis(2-hydroxyethyl)ammonium) maleate with significant advantages over conventional heating methods [12] [15]. This technique utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating reaction rates and often improving yields [12].
The microwave-assisted synthesis of ammonium-based ionic liquids, including bis(bis(2-hydroxyethyl)ammonium) maleate, typically follows a one-pot procedure that can be completed in significantly shorter times compared to conventional methods [12] [15]. The microwave energy directly interacts with polar molecules in the reaction mixture, generating heat through molecular friction and dipole rotation [7] [12].
A typical microwave-assisted synthesis protocol for bis(bis(2-hydroxyethyl)ammonium) maleate involves:
Research findings demonstrate that microwave-assisted synthesis can reduce reaction times from hours or days to just minutes while maintaining or improving product yields [12] [15]. Studies on similar ammonium-based ionic liquids have reported yields of 86-99% with reaction times of only 18-30 minutes using microwave irradiation [15].
The advantages of microwave-assisted synthesis include:
The microwave-assisted approach is particularly valuable for the synthesis of bis(bis(2-hydroxyethyl)ammonium) maleate on laboratory and small industrial scales, offering a rapid and efficient alternative to conventional heating methods [12] [15].
While bis(bis(2-hydroxyethyl)ammonium) maleate is primarily synthesized through direct acid-base neutralization, catalytic esterification approaches represent alternative preparation routes that can offer unique advantages in certain contexts [9]. These methods typically involve the use of catalysts to facilitate the reaction between bis(2-hydroxyethyl)amine and maleic acid or its derivatives [9].
Various catalysts have been investigated for the esterification of similar compounds, including bismuth(III) compounds, metal triflates, and solid acid catalysts [9]. Research has shown that bismuth(III) oxide (Bi₂O₃) can achieve conversion rates of approximately 62% in esterification reactions, while bismuth(III) triflate (Bi(OTf)₃) can achieve complete conversion [9].
The catalytic esterification pathway typically proceeds through the following steps:
Table 2: Catalytic Performance in Esterification Reactions
| Catalyst | Conversion (%) | Reaction Conditions | Reaction Time (h) |
|---|---|---|---|
| No catalyst | 20 | 150°C | 6 |
| Bi₂O₃ | 62 | 150°C | 6 |
| Bi(OH)₃ | 40 | 150°C | 6 |
| Bi(OAc)₃ | 40 | 150°C | 6 |
| Bi(OTf)₃ | 100 | 150°C | 6 |
| BuSnO₂H | 80 | 150°C | 6 |
The catalytic approach offers several potential advantages, including milder reaction conditions, higher selectivity, and the ability to control the reaction pathway more precisely [9]. However, it may also introduce additional complexity in terms of catalyst recovery and product purification [9] [13].
For industrial applications, the choice between direct acid-base neutralization and catalytic approaches depends on factors such as scale, desired purity, available equipment, and economic considerations [9] [13]. The catalytic esterification approach may be particularly valuable when working with less reactive starting materials or when seeking to minimize reaction temperatures [9].
The purification and characterization of bis(bis(2-hydroxyethyl)ammonium) maleate are critical steps in ensuring the quality and identity of the final product [10] [21]. Various techniques are employed to purify the crude reaction product and confirm its structure, purity, and physicochemical properties [10] [21].
Crystallization is a primary purification method for bis(bis(2-hydroxyethyl)ammonium) maleate, exploiting its solubility differences in various solvents [10]. The compound can be purified through recrystallization from appropriate solvent systems, with ethanol or acetone commonly used for similar ammonium salts [10] [21].
Lyophilization (freeze-drying) is another effective purification technique, particularly useful for avoiding thermal decomposition that might occur during conventional drying methods [11]. This approach involves freezing the aqueous solution of the salt followed by sublimation of water under reduced pressure [11].
For higher purity requirements, column chromatography using silica gel or other appropriate stationary phases can be employed [20]. The mobile phase composition must be carefully optimized to achieve effective separation of the target compound from impurities [20].
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural confirmation of bis(bis(2-hydroxyethyl)ammonium) maleate [21]. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming successful salt formation [21]. The degree of proton transfer (ionicity) can be assessed by observing the chemical shift of the NCH₂ protons, with greater shifts indicating higher ionicity [6].
X-ray diffraction techniques, including single-crystal X-ray diffraction and powder X-ray diffraction (PXRD), provide detailed information about the crystal structure and packing arrangement of the compound [21]. These techniques generate distinctive diffraction patterns that serve as fingerprints for identifying the salt [21].
Thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the melting point, phase transitions, and thermal stability of bis(bis(2-hydroxyethyl)ammonium) maleate [21] [6]. These properties are important for understanding the compound's behavior under various temperature conditions [21] [6].
Table 3: Characterization Techniques for Bis(bis(2-hydroxyethyl)ammonium) maleate
| Technique | Information Obtained | Typical Findings |
|---|---|---|
| ¹H NMR | Proton environments, ionicity | Chemical shift of NCH₂ protons indicates degree of proton transfer |
| ¹³C NMR | Carbon environments, structural confirmation | Characteristic peaks for maleate and bis(2-hydroxyethyl)ammonium groups |
| PXRD | Crystal structure, phase identification | Distinctive diffraction pattern specific to the salt |
| DSC | Melting point, phase transitions | Thermal behavior under controlled heating |
| TGA | Thermal stability, decomposition temperature | Weight loss profile with temperature increase |
| FTIR | Functional group identification | Characteristic bands for C=O, O-H, N-H, and C-N bonds |
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) provide information about the functional groups present in the compound [21]. The FTIR spectrum of bis(bis(2-hydroxyethyl)ammonium) maleate would show characteristic bands for carbonyl (C=O), hydroxyl (O-H), and amine/ammonium (N-H) groups, confirming the chemical structure [21].
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, providing additional confirmation of its identity [21]. High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which can be compared with the theoretical value to confirm the molecular formula [21].